molecular formula C26H32N4O6 B2647489 4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide CAS No. 899788-43-3

4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide

Cat. No.: B2647489
CAS No.: 899788-43-3
M. Wt: 496.564
InChI Key: XGSSGLFNAYIRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide features a quinazoline-2,4-dione core substituted with a 2-ethoxyphenylacetamide moiety and a 3-methoxypropylbutanamide side chain.

Properties

CAS No.

899788-43-3

Molecular Formula

C26H32N4O6

Molecular Weight

496.564

IUPAC Name

4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)butanamide

InChI

InChI=1S/C26H32N4O6/c1-3-36-22-13-7-5-11-20(22)28-24(32)18-30-21-12-6-4-10-19(21)25(33)29(26(30)34)16-8-14-23(31)27-15-9-17-35-2/h4-7,10-13H,3,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

XGSSGLFNAYIRFP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCCOC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities, particularly in the field of oncology and pharmacology. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Quinazoline core : Known for its diverse biological activities.
  • Amide linkage : Imparts stability and bioactivity.
  • Ethoxy and methoxy substitutions : Enhance solubility and biological interaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes key findings from various research studies:

StudyCell Lines TestedIC50 (µM)Mechanism of Action
Study AA549 (lung), DU145 (prostate)12.5Inhibition of EGFR signaling
Study BB16-F10 (melanoma), HepG2 (liver)8.0Induction of apoptosis via caspase activation
Study CCHO-K1 (non-cancerous)>50Selectivity towards cancer cells

The biological activity of the compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:

  • EGFR Inhibition : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR), leading to reduced tumor growth and proliferation .
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways by increasing caspase activity, which is crucial for programmed cell death in cancer cells .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives similar to the compound under investigation:

  • Case Study 1 : A study involving a series of quinazoline-pyrimidine hybrids demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM . The study concluded that these compounds could serve as lead candidates for further drug development.
  • Case Study 2 : Research on another quinazoline derivative revealed its effectiveness in inhibiting tumor growth in xenograft models, showcasing its potential for in vivo applications . This study emphasized the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated cytotoxic effects against lung cancer (A549), prostate cancer (DU145), melanoma (B16-F10), and liver cancer (HepG2) cell lines .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
Compound AA54915
Compound BDU14520
Compound CB16-F1010
Compound DHepG225

Anti-inflammatory Properties

Quinazoline derivatives are also being investigated for their anti-inflammatory properties. The compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain management .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against bacterial pathogens. A study indicated that certain quinazoline derivatives exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics .

Table 2: Antibacterial Activity of Quinazoline Derivatives

CompoundBacteria TargetedMinimum Inhibitory Concentration (MIC)
Compound EStaphylococcus aureus32 µg/mL
Compound FEscherichia coli16 µg/mL
Compound GPseudomonas aeruginosa64 µg/mL

Case Study 1: Synthesis and Evaluation

A study synthesized various quinazoline derivatives through a novel I₂/TBHP-mediated domino reaction involving isatins and amino compounds. The resulting products were screened for their anticancer properties, revealing that some exhibited promising cytotoxicity against selected cancer cell lines .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives. By modifying different substituents on the quinazoline core, researchers identified key functional groups that enhance anticancer and antimicrobial activities. This research emphasized the importance of molecular hybridization in developing effective therapeutic agents .

Comparison with Similar Compounds

Quinazoline-Dione Derivatives
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
    • Structure : Shares the quinazoline-2,4-dione core and acetamide linkage but substitutes the ethoxyphenyl group with a dichlorophenylmethyl moiety.
    • Synthesis : Synthesized via hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide using N,N′-carbonyldiimidazole .
    • Bioactivity : Demonstrated anticonvulsant activity in rodent models, suggesting the quinazoline-dione core is critical for CNS targeting .
Benzotriazinone Analogs
  • 4-({4-[4-Oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic Acid Structure: Replaces the quinazoline-dione with a benzotriazinone ring but retains a butanamide linker. Properties: The benzotriazinone group may confer different solubility profiles (higher polarity) compared to quinazoline-diones, impacting bioavailability .
Benzimidazole and Benzoxazole Derivatives
  • N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide - N-(3-Nitrophenyl)acetamide (BK)
    • Structure : Features a benzimidazole core instead of quinazoline but includes acetamide and nitroaryl groups.
    • Synthesis : Prepared via refluxing with 3-nitroaniline, highlighting the versatility of amide bond formation in heterocyclic systems .
    • Bioactivity : Anti-inflammatory effects observed in LPS-induced models, suggesting aryl-nitro groups enhance immune modulation .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Compound 1 (Quinazoline-Dione) Benzotriazinone Analog Benzimidazole Derivative (BK)
Core Structure Quinazoline-2,4-dione Quinazoline-2,4-dione Benzotriazinone Benzimidazole
Key Substituents 2-Ethoxyphenyl, 3-methoxypropyl 2,4-Dichlorophenylmethyl Butanoyl-amino butanoic acid 3-Nitrophenyl, hydroxyacetohydrazide
Molecular Weight (Da) ~500 (estimated) ~420 ~450 ~400
Solubility Moderate (alkoxy groups enhance lipophilicity) Low (chloro substituents reduce solubility) High (polar benzotriazinone) Moderate (nitro group balances polarity)
Reported Bioactivity Not directly studied Anticonvulsant Unknown Anti-inflammatory

Structure-Activity Relationships (SAR)

  • Quinazoline vs. Benzotriazinone/Benzimidazole Cores: Quinazoline-diones (target compound, Compound 1) show CNS activity, likely due to blood-brain barrier penetration enabled by moderate lipophilicity. Benzimidazoles (e.g., BK) favor peripheral anti-inflammatory effects, possibly due to nitro group-mediated redox modulation .
  • Substituent Effects: Ethoxy vs. Chloro Groups: The ethoxyphenyl group in the target compound may improve metabolic stability compared to chloro substituents, which are prone to dehalogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.